![molecular formula C13H13BrO2 B2677673 (1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2230807-20-0](/img/structure/B2677673.png)
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources . These properties can include melting point, boiling point, density, molecular formula, molecular weight, etc. For detailed information on the physical and chemical properties of this compound, it’s recommended to refer to scientific literature or contact the supplier directly.科学的研究の応用
Scientific Field
The study of new compounds typically falls under the field of Chemistry, specifically Organic Chemistry and Medicinal Chemistry .
Application Summary
New compounds are often studied for their potential applications in various fields. For instance, they could be tested for their therapeutic properties in medicine, their efficiency in materials science, or their reactivity in synthetic chemistry .
Methods of Application
The methods used to study new compounds can vary greatly depending on the specific application. In medicinal chemistry, for example, the compound might be tested in vitro (in a test tube) and in vivo (in a living organism) to determine its therapeutic effects. In materials science, the compound might be incorporated into a material and tested for its properties .
Results or Outcomes
The results of these studies can also vary greatly. In medicinal chemistry, the compound might show promise as a drug candidate, while in materials science, it might improve the properties of a material .
- Application Summary : 2D nanomaterials are being used as photothermal agents due to their higher photothermal conversion efficiency .
- Methods of Application : These nanomaterials are tested for their photothermal conversion efficiency .
- Results or Outcomes : The photothermal applications of 2D nanomaterials include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
- Application Summary : Near-infrared (NIR) phosphors are being studied for their applications in non-destructive test, spectral analysis and photovoltaic fields .
- Methods of Application : The phosphors are synthesized and tested for their emission wavelength and full width at half maximum (FWHM) values .
- Results or Outcomes : The study presents the successful synthesis of the wolframite-type compound InNbTiO6:Cr3+, with Cr3+ occupying a single In3+ site .
- Application Summary : Efficient algorithms are being designed for several problems with a global constraint such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
- Methods of Application : The methods used to design these algorithms are not specified .
- Results or Outcomes : The results of these studies are not specified .
Photothermal Applications of 2D Nanomaterials
Enhanced NIR Optical Property of Phosphor
Efficient Algorithms for Problems with a Global Constraint
Safety And Hazards
The safety and hazards associated with this compound are not provided in the available resources . For detailed information on the safety and hazards of this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or to consult with a chemical safety expert.
将来の方向性
The future directions or applications of this compound are not mentioned in the available resources . The potential uses of a compound can depend on various factors like its physical and chemical properties, biological activity, etc. For detailed information on the potential future directions of this compound, it’s recommended to refer to scientific literature.
特性
IUPAC Name |
(1R,4R,5R)-1-(3-bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-10-3-1-2-9(6-10)13-5-4-8(7-13)11(13)12(15)16/h1-3,6,8,11H,4-5,7H2,(H,15,16)/t8-,11+,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXLTOCQSYCDKE-WLTAIBSBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate](/img/structure/B2677590.png)
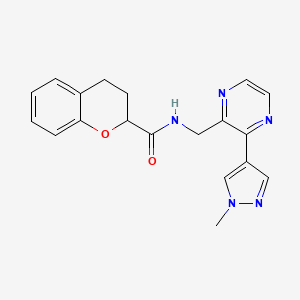
![Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677592.png)
![6-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2677597.png)
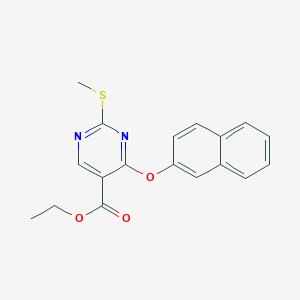
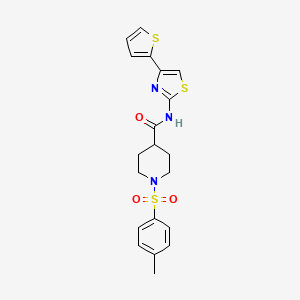
![1,3,6,7-tetramethyl-8-(3-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2677602.png)
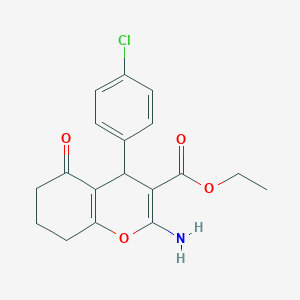
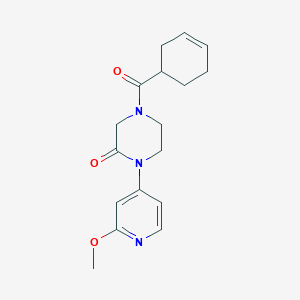
![Tert-butyl 9-{[(1-cyanocyclohexyl)carbamoyl]methyl}-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2677605.png)
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677607.png)
![2-{8-fluoro-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2677608.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2677612.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2677613.png)